N-propan-2-ylphenothiazine-10-carboxamide
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Overview
Description
N-propan-2-ylphenothiazine-10-carboxamide is a chemical compound known for its diverse applications in scientific research and industry It belongs to the phenothiazine class of compounds, which are characterized by a tricyclic structure containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-ylphenothiazine-10-carboxamide typically involves the reaction of phenothiazine with isopropylamine and a carboxylating agent. One common method is the condensation reaction between phenothiazine and isopropylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as catalytic processes and automated reactors to optimize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-propan-2-ylphenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
N-propan-2-ylphenothiazine-10-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-propan-2-ylphenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The compound’s effects are mediated through its binding to target proteins, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
N-propan-2-ylphenothiazine-10-carboxamide can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a similar core structure, this compound is unique due to its specific substituents and resulting chemical properties. This uniqueness may confer distinct biological activities and applications.
List of Similar Compounds
Chlorpromazine: An antipsychotic medication.
Promethazine: An antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a similar structure.
Properties
IUPAC Name |
N-propan-2-ylphenothiazine-10-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11(2)17-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-11H,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHZRSIYRBANNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321174 |
Source
|
Record name | N-propan-2-ylphenothiazine-10-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666853 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81225-58-3 |
Source
|
Record name | N-propan-2-ylphenothiazine-10-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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